molecular formula C5H3BrN2O2 B018158 2-Bromo-5-nitropyridine CAS No. 4487-59-6

2-Bromo-5-nitropyridine

Cat. No. B018158
CAS RN: 4487-59-6
M. Wt: 202.99 g/mol
InChI Key: HUUFTVUBFFESEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-5-nitropyridine involves several methods, including hydrogen peroxide oxidation from the corresponding amine. This process has been optimized for large-scale production, addressing challenges related to conversion rates, impurity content, and reproducibility (Agosti et al., 2017). Another method reported involves direct bromination and radical decarboxylative bromination techniques for the selective synthesis of brominated bipyridines, showcasing the compound's accessibility through various chemical pathways (Romero & Ziessel, 1995).

Molecular Structure Analysis

Extensive studies have been conducted on the molecular structure of 2-Bromo-5-nitropyridine and its derivatives, utilizing spectroscopic methods and quantum mechanical calculations. For instance, density functional theory (DFT) has been employed to investigate the electronic and vibrational characteristics, molecular geometry, and potential energy distribution of related compounds (Christina Susan Abraham et al., 2017). These studies provide deep insights into the compound's structural features and the effect of substituents on its electronic properties.

Chemical Reactions and Properties

2-Bromo-5-nitropyridine participates in a variety of chemical reactions, serving as a versatile intermediate for further functionalization. Its reactivity has been explored in the context of cross-coupling reactions to synthesize complex organic molecules, including those relevant to pharmaceuticals and materials science. For example, the preparation of highly functionalized 4-bromopyridines showcases the compound's utility in constructing biaryls for the synthesis of antitumor antibiotics (McElroy & DeShong, 2003).

Scientific Research Applications

Application in Organic Synthesis

  • Field : Organic Chemistry
  • Summary of Application : 2-Bromo-5-nitropyridine is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls and 2-pyridyl analogs .
  • Methods of Application : The compound is used in microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
  • Results or Outcomes : The result of this application is the synthesis of boc-protected (piperazin-1-ylmethyl)biaryls and 2-pyridyl analogs .

Synthesis of Substituted 5-Nitro-2-Ethynylpyridines

  • Field : Organic Chemistry
  • Summary of Application : 2-Bromo-5-nitropyridine is used in the synthesis of substituted 5-nitro-2-ethynylpyridines .
  • Methods of Application : The compound is used in the Sonogashira reaction of 2-bromo-5-nitropyridine with terminal acetylenes .
  • Results or Outcomes : The result of this application is the synthesis of substituted 5-nitro-2-ethynylpyridines .

Synthesis of 2-Ethynyl-5-nitropyridine

  • Field : Organic Chemistry
  • Summary of Application : 2-Bromo-5-nitropyridine is used in the synthesis of 2-ethynyl-5-nitropyridine .
  • Methods of Application : The compound is used in the Sonogashira reaction of 2-bromo-5-nitropyridine with trimethylsilylacetylene, prop-2-ynyl alcohol, and 2-methylbut-3-yn-2-ol .
  • Results or Outcomes : The result of this application is the synthesis of 2-ethynyl-5-nitropyridine .

Safety And Hazards

2-Bromo-5-nitropyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers A case report titled “Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning: A Rare Case Report” discusses a case of a 40-year-old man who suffered skin and respiratory tract exposure to leaked 5-Bromo-2-nitropyridine at work . The patient rapidly developed dizziness, fatigue, nausea, vomiting, chest distress, diffuse cyanosis, and coma . This case highlights that 5-bromo-2-nitropyridine can be absorbed through the skin and respiratory tract, resulting in methemoglobinemia and delayed encephalopathy .

properties

IUPAC Name

2-bromo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3BrN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUFTVUBFFESEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196327
Record name 2-Bromo-5-nitropyridine
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Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-nitropyridine

CAS RN

4487-59-6
Record name 2-Bromo-5-nitropyridine
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Record name 2-Bromo-5-nitropyridine
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Record name 2-Bromo-5-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
GP Sagitullina, MA Vorontsova… - Russian journal of …, 2010 - Springer
… Initial 2-bromo-5-nitropyridine (II) was prepared by reaction of 5-… Cross-coupling of 2-bromo-5-nitropyridine (II) with terminal alkynes … In the reaction of 2-bromo-5-nitropyridine (II) with …
Number of citations: 14 link.springer.com
DS Bhuvaneshwari, KP Elango - Zeitschrift für Naturforschung A, 2008 - degruyter.com
… Substitution reactions of some para-substituted anilines with 2-bromo-5-nitropyridine are carried out conductometrically in binary acetonitrile/dimethylformamide mixtures. The second-…
Number of citations: 7 www.degruyter.com
EV Brown, HT Burke - Journal of the American Chemical Society, 1955 - ACS Publications
… which can be obtained from 2-hydroxy-5-nitro-, 2-hvdroxy-3-nitro-6-methyl- and 2-hydroxy-5-nitro-6methylpyridine only two have been reported previously: 2-bromo-5-nitropyridine …
Number of citations: 8 pubs.acs.org
JM Bakke, I Sletvold - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
We have investigated reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt in which substitution of the sulfonate group by oxygen, nitrogen and halogen nucleophiles has …
Number of citations: 11 pubs.rsc.org
N Kalaimani, S Rathinam… - International Journal of …, 2011 - Wiley Online Library
… , the reaction of few parasubsutituted anilines with 2-bromo-5-nitropyridine and with 2-chloro-5-… To study the effect of solvent and structure on the reactivity 2-bromo-5-nitropyridine (BNP) …
Number of citations: 3 onlinelibrary.wiley.com
JD Reinheimer, JT McFarland, RA Amos… - The Journal of …, 1969 - ACS Publications
… followed for all the substrates except 2-bromo-5-nitropyridine. The Davis and Geissman procedures were carried out by different investigators at Wooster with variations on the …
Number of citations: 4 pubs.acs.org
AR Brown, FC Copp, AR Elphick - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… 2-bromo-5-nitropyridine only at 130" and in the absence of a diluent, whilst di-(2-hydroxypropyl)amine did not react with 2-chloro- or 2-bromo-5-nitropyridine … or 2-bromo-5-nitropyridine. …
Number of citations: 3 pubs.rsc.org
C Wentrup - researchgate.net
… above, treatment of 2-bromo-5-nitropyridine 7 with HN3 resulted in smooth nucleophilic substitution of the bromine atom, affording 2-azido-5-nitropyrdine 10A/6-‐nitrotetrazolo[1,5-‐a]…
Number of citations: 0 www.researchgate.net
J Spencer, CB Baltus, NJ Press, RW Harrington… - Tetrahedron letters, 2011 - Elsevier
… 1-bromo-, 2-, 3- or 4-nitrobenzene or 2-bromo-5-nitropyridine. Judicial removal of the protecting group on the piperazine, or facile reduction of the nitro group on the biaryl system …
Number of citations: 10 www.sciencedirect.com
JD Reinheimer, LL Mayle… - The Journal of Organic …, 1980 - ACS Publications
… A reaction mixture which had only NMR lines of the intermediate from 2-bromo-5-nitropyridine was lyophylized over several days to remove …
Number of citations: 20 pubs.acs.org

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